molecular formula C21H29N5O4 B2557193 N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide CAS No. 1797060-21-9

N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B2557193
CAS No.: 1797060-21-9
M. Wt: 415.494
InChI Key: ZUELXWUUXJYBKO-UHFFFAOYSA-N
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Description

N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is recognized in chemical research as a potent and selective inhibitor of tankyrase 2 (TNKS2/PARP5b), a key enzyme in the Wnt/β-catenin signaling pathway. By potently inhibiting TNKS2, this compound prevents the PARsylation-dependent degradation of Axin, a critical component of the β-catenin destruction complex. This action leads to the stabilization of Axin and the subsequent promotion of β-catenin degradation, thereby effectively suppressing the canonical Wnt signaling cascade. Dysregulated Wnt/β-catenin signaling is a well-documented driver in various cancers, particularly those with underlying APC mutations, such as colorectal cancer. Consequently, this inhibitor serves as a valuable chemical probe for investigating the pathological roles of tankyrase and Wnt signaling in oncology research. Furthermore, due to the involvement of tankyrases in other cellular processes like telomere homeostasis and GLUT4 vesicle trafficking, this compound also provides a tool for exploring these areas of biology. Its research applications extend to the study of fibrotic diseases, where Wnt signaling has been implicated in the activation and proliferation of fibroblasts. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-14-17(15(2)30-24-14)12-19(27)23-21-22-18(13-29-21)20(28)26-10-8-25(9-11-26)16-6-4-3-5-7-16/h13,16H,3-12H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUELXWUUXJYBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and oxazole intermediates, followed by their coupling under specific conditions. Common reagents include cyclohexylamine, piperazine, and various oxazole derivatives. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the oxazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of:

  • Dual oxazole rings : The 1,3-oxazole and 1,2-oxazol-4-yl groups may enhance aromatic stacking or metabolic stability compared to thiadiazole or benzothiazole analogs.
  • Acetamide linkage : A common motif in drug-like molecules, facilitating hydrogen bonding with biological targets.

Comparative Analysis of Structural Analogs

The table below highlights critical differences between the target compound and related acetamide derivatives:

Compound Name Heterocyclic Core Piperazine/Amine Substituent Acetamide Substituent Key Features Reference
Target Compound 1,3-oxazol-2-yl 4-cyclohexylpiperazine 3,5-dimethyl-1,2-oxazol-4-yl Dual oxazole; bulky cyclohexyl group -
2-({5-[4-(Cyclopropylcarbonyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide 1,3,4-thiadiazol-2-yl Cyclopropylcarbonyl 5-methyl-1,2-oxazol-3-yl Thiadiazole core introduces sulfur; smaller cyclopropyl group
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazol-2-yl 4-methylpiperazine - Benzothiazole enhances π-π interactions; methylpiperazine improves solubility
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Phenyl 4-ethylpiperazine 4-chlorophenyl Carboxamide instead of acetamide; chlorophenyl adds hydrophobicity
2-(butylamino)-N-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide 1,2-oxazol-4-yl Butylamino - Linear alkyl chain may reduce steric hindrance

Functional Implications

  • Dual oxazole rings in the target compound may improve rigidity and resistance to enzymatic degradation .
  • Piperazine Substituents :
    • Cyclohexylpiperazine (target) vs. cyclopropylcarbonyl () or methylpiperazine (): Bulkier substituents like cyclohexyl may enhance lipophilicity and membrane permeability but reduce aqueous solubility.

Biological Activity

N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of oxazole rings and a piperazine moiety. Its molecular formula is C18H24N4O3C_{18}H_{24}N_{4}O_{3} with a molecular weight of approximately 344.41 g/mol. The structural formula can be represented as follows:

N 4 4 cyclohexylpiperazine 1 carbonyl 1 3 oxazol 2 yl 2 3 5 dimethyl 1 2 oxazol 4 yl acetamide\text{N 4 4 cyclohexylpiperazine 1 carbonyl 1 3 oxazol 2 yl 2 3 5 dimethyl 1 2 oxazol 4 yl acetamide}

Research indicates that this compound may exert its biological effects through modulation of sigma receptors, particularly sigma-1 receptors. Sigma receptors are implicated in various physiological processes, including neuroprotection, mood regulation, and pain modulation. The compound's ability to bind to these receptors suggests potential applications in treating neurodegenerative diseases and psychiatric disorders .

Neuroprotective Effects

Studies have demonstrated that compounds similar to this compound exhibit neuroprotective properties. For instance, a related compound was shown to enhance cognitive function and alleviate scopolamine-induced cognitive impairment in animal models . These findings suggest that the compound may have similar effects due to its structural similarities.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved remain under investigation but may include modulation of signaling pathways associated with cell survival and death .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionEnhanced cognitive function in animal models
AnticancerInhibition of cell proliferation in cancer cell lines
Sigma Receptor BindingPositive allosteric modulation observed

4. Toxicology and Safety Profile

The safety profile of this compound has not been extensively studied; however, related compounds have shown acceptable toxicity levels in preclinical trials. Ongoing studies aim to establish a comprehensive toxicological profile to ensure safety for potential clinical applications.

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